molecular formula C22H25N3O3S2 B2677907 ethyl 2,4-dimethyl-5-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate CAS No. 304683-90-7

ethyl 2,4-dimethyl-5-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate

Cat. No.: B2677907
CAS No.: 304683-90-7
M. Wt: 443.58
InChI Key: QIDWSXKGLTZKPR-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-5-[2-({5-methyl-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as pyrrole, thiazole, and ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dimethyl-5-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate involves multiple steps, starting with the preparation of the core pyrrole structure. The synthesis typically involves the following steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Thiazole Group: The thiazole group can be introduced through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Esterification: The ester group is introduced by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-5-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thiazole positions, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2,4-dimethyl-5-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: The compound’s functional groups make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-5-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s thiazole and pyrrole groups may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 2,4-dimethyl-5-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides it with a distinct set of chemical and biological properties.

Properties

IUPAC Name

ethyl 2,4-dimethyl-5-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-5-28-22(27)17-11(2)19(23-12(17)3)15(26)10-29-20-18-14-8-6-7-9-16(14)30-21(18)25-13(4)24-20/h23H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDWSXKGLTZKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NC(=NC3=C2C4=C(S3)CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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